molecular formula C9H20Cl2N2O2 B595818 Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride CAS No. 100708-07-4

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

Cat. No.: B595818
CAS No.: 100708-07-4
M. Wt: 259.171
InChI Key: LVMYKDMDTIUGOL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a chemical building block of high interest in medicinal chemistry and antibacterial research. This compound features a 4-aminopiperidine core, a privileged scaffold recognized for its versatility in drug discovery. The 4-aminopiperidine structure serves as a critical rigid linker and functional group contributor in the synthesis of novel therapeutic agents. The primary research value of this compound lies in its application as a synthetic intermediate for developing potent antibacterial agents. Derivatives of 4-aminopiperidine have been strategically employed as key components in squaramide-based inhibitors of bacterial RNA polymerase (RNAP), a validated antibacterial target . In these complexes, the piperidine linker orients terminal functional groups into specific hydrophobic pockets within the RNAP switch region, a mechanism that impedes the conformational changes necessary for transcription and is analogous to that of the natural product myxopyronin . Furthermore, the 4-aminopiperidine motif is integral to the structure of approved pharmaceuticals and investigational compounds, such as the somatostatin receptor agonist Paltusotine, underscoring its broad utility in designing bioactive molecules . Research also demonstrates that 2-(4-aminopiperidin-4-yl)acetic acid derivatives, when conjugated with lipids like lauric acid, exhibit potent activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membranes . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

ethyl 2-(4-aminopiperidin-1-yl)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;;/h8H,2-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMYKDMDTIUGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Ethyl Haloacetate Intermediates

A widely employed method involves the reaction of 4-aminopiperidine with ethyl haloacetates (e.g., ethyl chloroacetate or ethyl bromoacetate) in polar aprotic solvents. For example, ethyl chloroacetate reacts with 4-aminopiperidine in tetrahydrofuran (THF) at 20–30°C, yielding the free base of ethyl 2-(4-aminopiperidin-1-yl)acetate. The reaction proceeds via nucleophilic substitution, where the piperidine’s secondary amine attacks the electrophilic carbon of the haloacetate.

Key Parameters :

  • Solvent : THF or acetonitrile.

  • Temperature : 20–30°C.

  • Yield : 75–85% after purification.

Salt Formation with Hydrochloric Acid

The free base is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol or 1,4-dioxane. For instance, dissolving the free base in 1,4-dioxane and adding 4N HCl generates a precipitate, which is filtered and washed with toluene to obtain the dihydrochloride form.

Optimized Conditions :

  • Acid Concentration : 4N HCl.

  • Solvent : 1,4-dioxane or ethanol.

  • Purity : ≥95% after recrystallization.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes favor continuous flow reactors to enhance reproducibility and yield. A patented method describes the use of a tubular reactor where 4-aminopiperidine and ethyl chloroacetate are mixed at a 1:1.1 molar ratio in THF, with residence times of 30–60 minutes. The output is directly quenched with HCl to precipitate the dihydrochloride salt.

Advantages :

  • Throughput : 10–20 kg/hour.

  • Solvent Recovery : >90% THF recycled.

Crystallization and Drying

The crude product is purified via antisolvent crystallization using toluene or methyl tert-butyl ether (MTBE). Crystals are isolated via vacuum filtration and dried under reduced pressure (40–50°C, 24 hours) to achieve a moisture content of <0.5%.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on reaction kinetics:

SolventReaction Time (h)Yield (%)Purity (%)
THF48297
Acetonitrile3.58598
DMF67895

Data adapted from patent WO2015155664A1.

Catalytic Enhancements

The addition of triethylamine (TEA) as a base accelerates the substitution reaction by deprotonating the amine, increasing nucleophilicity. For example, 1.1 equivalents of TEA in acetonitrile reduce reaction time by 30%.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, D2O): δ 1.25 (t, 3H, CH2CH3), 2.85–3.10 (m, 4H, piperidine-H), 3.45 (s, 2H, CH2COO), 4.15 (q, 2H, OCH2).

  • Mass Spectrometry : ESI-MS m/z 201.1 [M+H]+ (free base), 259.2 [M+H]+ (dihydrochloride).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥98% using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features Influencing Bioactivity
  • Piperidine Core: The 4-aminopiperidine group enables hydrogen bonding and receptor interactions, common in central nervous system (CNS) and metabolic drugs.
  • Ethyl Ester Group : Improves membrane permeability compared to carboxylic acid counterparts.
  • Dihydrochloride Salt: Enhances solubility (e.g., ~10-fold higher in water than the free base) and stability, a strategy shared with analogues like 2-(4-aminopiperidin-1-yl)ethanol dihydrochloride .
Comparison Table: Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride vs. Analogues
Compound Name Key Structural Differences Solubility (mg/mL) Bioactivity (EC₅₀/IC₅₀) Primary Applications References
This compound 4-aminopiperidine, dihydrochloride 50 (water) DPP-IV inhibition (0.8 µM) Diabetes, hypertension
2-(4-Aminopiperidin-1-yl)ethanol dihydrochloride Ethanol group instead of ethyl ester 45 (water) TAAR1 agonist (2.5 µM) CNS disorders
Methyl 2-(piperazin-1-yl)acetate dihydrochloride Piperazine ring, methyl ester 30 (water) Serotonin receptor modulation Antidepressants
Cetirizine ethyl ester dihydrochloride Benzhydryl substitution 20 (water) Histamine H1 antagonism Allergies
Ethyl 2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetate dihydrochloride Azetidine-triazole hybrid 35 (water) Antifungal (Candida spp., 5 µg/mL) Antimicrobial agents

Solubility and Salt Form Comparisons

  • Hydrochloride Salts: Compounds like this compound and its analogues prioritize hydrochloride salts for improved bioavailability. For example, the free base of 4-aminopiperidine derivatives often has solubility <10 mg/mL, while dihydrochloride forms exceed 40 mg/mL .
  • Hygroscopicity: The dihydrochloride form reduces hygroscopicity, a challenge in free-base piperidines like 4-aminopiperidine .

Biological Activity

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an ethyl acetate moiety and an amino group on the piperidine ring. This structural configuration contributes to its solubility and ability to penetrate biological membranes, which is crucial for its pharmacological activity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate receptor activity or enzyme function, influencing various biochemical pathways. Key mechanisms include:

  • Receptor Binding : The compound has been shown to bind to certain neurotransmitter receptors, potentially affecting neurotransmission.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as an antiparasitic agent. It has demonstrated efficacy against Cryptosporidium species in vitro, showing significant potency with an EC50 value of approximately 2.1 μM. This activity is particularly notable given the challenges associated with treating cryptosporidiosis, a disease caused by these parasites .

Anticancer Potential

Research indicates that derivatives of piperidine compounds, including this compound, exhibit anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance cytotoxicity against specific cancer types.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiparasiticEC50 = 2.1 μM against C. parvum
AnticancerInduces apoptosis in FaDu cells
Enzyme InhibitionModulates activity of key metabolic enzymes

Safety and Toxicity Profile

While this compound shows promising biological activity, its safety profile must be thoroughly evaluated. Initial studies indicate a narrow therapeutic index for related compounds, particularly concerning cardiotoxicity linked to hERG channel inhibition . Further investigations are needed to assess the long-term effects and potential side effects associated with its use.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride to ensure long-term stability?

  • Methodological Answer : The compound should be stored at -20°C in a tightly sealed container to prevent degradation. Stability data indicate a shelf life of ≥5 years under these conditions. Researchers should avoid repeated freeze-thaw cycles and monitor for changes in physical appearance (e.g., discoloration) or solubility .

Table 1: Key Stability Parameters

ParameterValue/RecommendationSource ID
Storage Temperature-20°C
Stability Duration≥5 years
Purity Threshold≥98%

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid :
  • Skin Contact : Wash immediately with soap and water for ≥15 minutes; seek medical attention if irritation persists .
  • Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Toxicology : Due to insufficient toxicological data, treat the compound as hazardous. Work in a fume hood and avoid inhalation or ingestion .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax = 255 nm) for preliminary identification . Confirm the structure via NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) to verify the molecular ion peak and fragmentation patterns. Compare results with certified reference standards (e.g., CAS-linked databases) .

Advanced Research Questions

Q. What analytical strategies are employed to validate purity and detect impurities?

  • Methodological Answer :

  • HPLC-UV/HRMS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate impurities. Quantify using external calibration curves .

  • Impurity Profiling : Cross-reference with pharmacopeial impurity standards (e.g., Cetirizine-related compounds) to identify byproducts like unreacted intermediates or degradation products .

    Table 2: Common Impurities and Detection Methods

    Impurity TypeDetection MethodSource ID
    Unreacted intermediatesHPLC-UV (retention time)
    Degradation productsHRMS (exact mass matching)

Q. How can researchers optimize synthetic routes to minimize byproduct formation?

  • Methodological Answer :

  • Retrosynthetic Analysis : Break down the target molecule into 4-aminopiperidine and ethyl chloroacetate precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution over side reactions .
  • Byproduct Mitigation : Monitor reaction progress via TLC or in-situ IR spectroscopy. Use scavenger resins to trap excess reagents .

Q. What computational tools are used to predict the compound’s physicochemical properties?

  • Methodological Answer :

  • Software : Employ Schrödinger Suite or ADMET Predictor to estimate logP, pKa, and solubility.
  • Validation : Compare predicted values (e.g., logP ≈ 1.2) with experimental data from HPLC-derived hydrophobicity indices .

Data Contradictions and Resolution

  • Stability vs. Storage Conditions : While specifies -20°C storage, other piperidine derivatives (e.g., 2-(4-aminopiperidin-1-yl)ethanol dihydrochloride) show stability at 4°C . Researchers should conduct accelerated stability studies (40°C/75% RH for 6 months) to validate optimal conditions for their specific batch .

Key Research Gaps

  • Toxicological Data : Limited information on acute/chronic toxicity necessitates in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .
  • Structural-Activity Relationships (SAR) : Further exploration of the 4-aminopiperidine moiety’s role in biological activity (e.g., receptor binding) is needed .

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